molecular formula C11H13BrO2 B13020330 Ethyl 6-bromo-2,3-dimethylbenzoate

Ethyl 6-bromo-2,3-dimethylbenzoate

Cat. No.: B13020330
M. Wt: 257.12 g/mol
InChI Key: GUMPOTQOPJRTNA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethylbenzoic acid followed by esterification. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to selectively introduce the bromine atom at the 6-position of the benzene ring. The resulting 6-bromo-2,3-dimethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,3-dimethylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the methyl groups are oxidized to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

Ethyl 6-bromo-2,3-dimethylbenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 6-bromo-2,3-dimethylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

GUMPOTQOPJRTNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)Br

Origin of Product

United States

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